1-benzyl-4-(2-phenylethyl)piperazine
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Overview
Description
1-benzyl-4-(2-phenylethyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is known for its unique structure, which includes a benzyl group and a phenylethyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-phenylethyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 2-phenylethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-benzyl-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use as a central nervous system stimulant or antidepressant.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-phenylethyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to act as an agonist or antagonist at certain receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The compound’s effects on the central nervous system are thought to be mediated through its action on dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
1-(3-chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
1-(3-trifluoromethylphenyl)piperazine: Often found in combination with other piperazines in recreational drugs.
Uniqueness
1-benzyl-4-(2-phenylethyl)piperazine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenylethyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-(2-phenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-3-7-18(8-4-1)11-12-20-13-15-21(16-14-20)17-19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUJYFIRHNIPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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